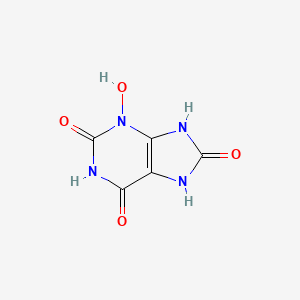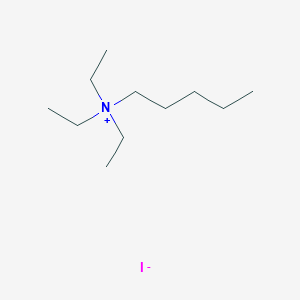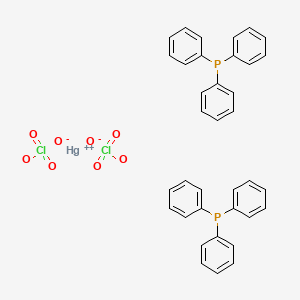
4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-yl)-2-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-yl)-2-methoxyphenol” is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups and a tetrahydroisoquinoline moiety, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-yl)-2-methoxyphenol” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.
Methoxylation: Introduction of methoxy groups can be done using methylation reactions, often employing reagents like dimethyl sulfate or methyl iodide.
Hydrogenation: The tetrahydroisoquinoline moiety can be formed by hydrogenation of the isoquinoline core under catalytic conditions.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may further hydrogenate the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinones, phenolic derivatives.
Reduction Products: Fully hydrogenated isoquinoline derivatives.
Substitution Products: Halogenated or alkylated phenols.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Pharmacology: Investigated for potential pharmacological activities, including anti-inflammatory and neuroprotective effects.
Medicine
Drug Development: Potential lead compound for the development of new therapeutic agents.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
作用机制
The mechanism of action of “4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-yl)-2-methoxyphenol” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The methoxy groups and the tetrahydroisoquinoline moiety may play a crucial role in binding to the target sites.
相似化合物的比较
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the phenolic group.
2-Methoxyphenol (Guaiacol): Lacks the isoquinoline moiety.
Tetrahydroisoquinoline: Basic structure without methoxy groups.
Uniqueness
“4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-yl)-2-methoxyphenol” is unique due to the combination of methoxy groups and the tetrahydroisoquinoline moiety, which may impart distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
23263-77-6 |
|---|---|
分子式 |
C18H21NO4 |
分子量 |
315.4 g/mol |
IUPAC 名称 |
4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-yl)-2-methoxyphenol |
InChI |
InChI=1S/C18H21NO4/c1-21-16-6-11(4-5-15(16)20)14-10-19-9-12-7-17(22-2)18(23-3)8-13(12)14/h4-8,14,19-20H,9-10H2,1-3H3 |
InChI 键 |
NEGANGKLGKFYLC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(CNCC2=C1)C3=CC(=C(C=C3)O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B14701502.png)


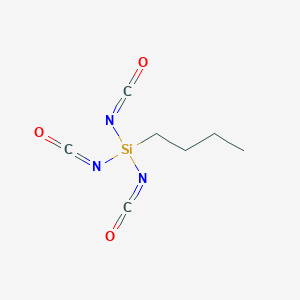
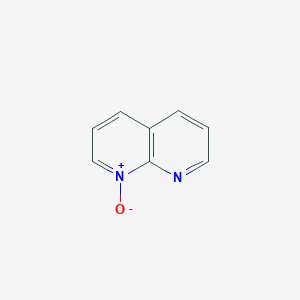


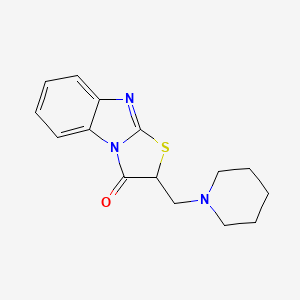


![13-oxa-10-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione](/img/structure/B14701570.png)
